1,2-O-CYCLOHEXYLIDENE-3-O-METHYL-ALPHA-D-GLUCOFURANOSE 1,2-O-CYCLOHEXYLIDENE-3-O-METHYL-ALPHA-D-GLUCOFURANOSE
Brand Name: Vulcanchem
CAS No.: 13322-87-7
VCID: VC0085813
InChI: InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1
SMILES: COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3
Molecular Formula: C13H22O6
Molecular Weight: 274.31 g/mol

1,2-O-CYCLOHEXYLIDENE-3-O-METHYL-ALPHA-D-GLUCOFURANOSE

CAS No.: 13322-87-7

Main Products

VCID: VC0085813

Molecular Formula: C13H22O6

Molecular Weight: 274.31 g/mol

1,2-O-CYCLOHEXYLIDENE-3-O-METHYL-ALPHA-D-GLUCOFURANOSE - 13322-87-7

CAS No. 13322-87-7
Product Name 1,2-O-CYCLOHEXYLIDENE-3-O-METHYL-ALPHA-D-GLUCOFURANOSE
Molecular Formula C13H22O6
Molecular Weight 274.31 g/mol
IUPAC Name (1S)-1-[(3aR,5R,6S,6aR)-6-methoxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]ethane-1,2-diol
Standard InChI InChI=1S/C13H22O6/c1-16-10-9(8(15)7-14)17-12-11(10)18-13(19-12)5-3-2-4-6-13/h8-12,14-15H,2-7H2,1H3/t8-,9+,10-,11+,12+/m0/s1
Standard InChIKey GWIJXRQWFMLKAN-RNWYCLNJSA-N
Isomeric SMILES CO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@H](CO)O)OC3(O2)CCCCC3
SMILES COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3
Canonical SMILES COC1C2C(OC1C(CO)O)OC3(O2)CCCCC3
PubChem Compound 11921384
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator